3,6-Difluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3,6-difluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-4-5(8)2-3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCLTVUANSEYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1S(=O)(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Fluorinated Aromatic Precursors
A critical precursor for the target compound is 3,6-difluoro-2-methylbenzene or its halogenated derivatives.
Method A: Halogen Exchange and Fluorination
- Starting from 1,2,3-trichlorobenzene derivatives, selective fluorination can be achieved using fluorinating agents or nucleophilic aromatic substitution to replace chlorine atoms with fluorine at desired positions.
- For example, 1,3-dichloro-2-methylbenzene can be subjected to fluorination to yield 3,6-difluoro-2-methylbenzene derivatives (or related intermediates).
- Catalysts such as copper or palladium complexes can facilitate halogen exchange reactions under controlled temperature and solvent conditions.
Method B: Direct Fluorination
- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide may be employed on methyl-substituted benzenes, but regioselectivity is challenging.
- Alternatively, diazonium salt intermediates derived from amino precursors can be converted to fluorinated aromatics via the Balz–Schiemann reaction.
Sulfonation to Form Sulfonyl Chloride Intermediate
Once the fluorinated methylbenzene derivative is obtained, sulfonation is performed to introduce the sulfonyl chloride group, a key intermediate for sulfonamide synthesis.
- Reagents: Chlorosulfonic acid is commonly used as the sulfonating agent.
- Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at controlled temperatures to avoid over-sulfonation or decomposition.
- Process: The aromatic compound is dissolved in the solvent, then chlorosulfonic acid is added slowly with stirring.
- Post-treatment: The reaction mixture is quenched with water, and the organic phase is separated and concentrated to isolate the sulfonyl chloride intermediate.
An example from related sulfonamide synthesis shows the use of a weight ratio of substrate to chlorosulfonic acid of approximately 1:1.2–1.5, with subsequent washing and separation steps to purify the sulfonyl chloride intermediate.
Conversion to 3,6-Difluoro-2-methylbenzenesulfonamide
The sulfonyl chloride intermediate undergoes amination to form the sulfonamide:
- Amination Reaction: The sulfonyl chloride is reacted with ammonia or ammonium hydroxide in the presence of an organic solvent.
- Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C) may be used if reduction steps are involved.
- Conditions: The reaction is typically conducted under elevated temperature and pressure in a hydrogenation reactor to ensure complete conversion.
- Isolation: After reaction completion, the mixture is cooled, and the product is isolated by filtration or crystallization.
A related method for 2-methyl-5-aminobenzenesulfonamide demonstrates hydrogenation of the sulfonyl chloride intermediate with ammonia and catalyst under high temperature and pressure, yielding the sulfonamide as a light yellow solid.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Fluorination | 1,3-Dichloro-2-methylbenzene | Fluorinating agent, Cu/Pd catalyst | Controlled temp, organic solvent | 3,6-Difluoro-2-methylbenzene derivative |
| 2 | Sulfonation | Fluorinated methylbenzene | Chlorosulfonic acid | Organic solvent, stirring, controlled temp | 3,6-Difluoro-2-methylbenzenesulfonyl chloride |
| 3 | Amination (Sulfonamide formation) | Sulfonyl chloride intermediate | Ammonia or ammonium hydroxide, Pd/C catalyst | High temp, high pressure, hydrogenation reactor | This compound |
Research Findings and Considerations
- Selectivity: The fluorination step requires careful control to achieve substitution at the 3 and 6 positions without affecting the methyl group or other positions.
- Yield Optimization: Using appropriate catalysts and solvents improves yields and purity of intermediates and final product.
- Safety and Handling: Chlorosulfonic acid and sulfonyl chlorides are highly reactive and corrosive, requiring proper safety protocols.
- Scalability: The described methods are amenable to scale-up with optimization of reaction times and purification steps.
Biological Activity
3,6-Difluoro-2-methylbenzenesulfonamide (CAS#: 1806370-03-5) is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a difluoromethyl-substituted benzene ring. The presence of fluorine atoms is significant as they can enhance the compound's pharmacological properties by improving metabolic stability and altering electronic characteristics.
The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity by blocking active sites. This mechanism is particularly relevant in antibacterial applications where it can inhibit bacterial enzymes essential for survival .
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, studies have shown that fluorinated benzamides can effectively inhibit the FtsZ protein in bacteria, which is crucial for cell division. The fluorination enhances binding affinity and increases the potency against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Table 1: Minimum Inhibitory Concentration (MIC) Values
| Compound | MIC (µg/mL) |
|---|---|
| This compound | TBD |
| 2,6-Difluorobenzamide | 8 (MRSA) |
| Non-fluorinated analog | ≥64 |
Study on Antibacterial Efficacy
A study published in 2023 evaluated the antibacterial efficacy of various fluorinated compounds against S. aureus. The results indicated that the presence of fluorine significantly improved the compounds' ability to inhibit bacterial growth. Specifically, the difluorobenzamide derivatives showed lower MIC values compared to their non-fluorinated counterparts .
Cardiovascular Activity
Another area of research focused on the cardiovascular effects of sulfonamide derivatives. A compound structurally related to this compound was studied for its impact on perfusion pressure and coronary resistance. The results suggested that these compounds could modulate calcium channels, leading to significant changes in cardiac function .
Table 2: Interaction with Calcium Channels
| Compound | Effect on Perfusion Pressure | Mechanism |
|---|---|---|
| 4-(2-aminoethyl)benzenesulfonamide | Decreased (p = 0.05) | Calcium channel inhibition |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies using computational models suggest favorable absorption and distribution characteristics. However, further empirical studies are needed to confirm these findings and evaluate potential toxicity .
Scientific Research Applications
Structural Characteristics
The molecular structure of 3,6-Difluoro-2-methylbenzenesulfonamide includes:
- Fluorine Atoms : Positioned at the 3 and 6 locations on the benzene ring.
- Methyl Group : Located at the 2 position.
- Sulfonamide Group : Enhances its solubility and reactivity.
Medicinal Chemistry
This compound has gained attention for its potential therapeutic applications:
-
Antimicrobial Activity :
- Exhibits significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
- The presence of fluorine enhances lipophilicity, improving membrane interaction.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound Staphylococcus aureus 32 µg/mL This compound Escherichia coli 64 µg/mL This compound Pseudomonas aeruginosa 128 µg/mL -
Anticancer Properties :
- Demonstrates potential in inhibiting cancer cell proliferation.
- Induces apoptosis in various cancer cell lines.
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a significant decrease in cell viability (up to 70% at a concentration of 50 µM) in human breast cancer cell lines (MCF-7). Apoptosis was confirmed by increased levels of cleaved caspase-3 and PARP.
Enzyme Inhibition Studies
The sulfonamide moiety mimics p-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an essential enzyme for bacterial survival. This mechanism is critical for developing new antimicrobial agents.
Industrial Applications
In addition to its biological applications, this compound serves as a building block for synthesizing specialty chemicals. Its unique properties make it valuable in producing materials with specific functionalities.
Comparison with Similar Compounds
Sulfonylurea Herbicides
Sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron-methyl, share a sulfonamide moiety linked to a triazine ring. These compounds inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis. Key structural differences include:
- The methyl group at position 2 may sterically hinder enzymatic degradation, enhancing metabolic stability. Metsulfuron-methyl: Features a methoxy group at position 4 and methyl at position 6 on the triazine ring. Methoxy groups contribute to herbicidal selectivity but may reduce metabolic resistance compared to fluorinated analogs .
| Compound | Substituents (Benzene/Triazine Ring) | Key Functional Groups | Biological Target |
|---|---|---|---|
| 3,6-Difluoro-2-methylbenzenesulfonamide | 2-methyl, 3,6-difluoro | Sulfonamide (-SO₂NH₂) | Hypothesized: ALS enzyme |
| Metsulfuron-methyl | 4-methoxy, 6-methyl (triazine) | Sulfonylurea (-SO₂NHC(O)NH) | ALS enzyme in plants |
| Ethametsulfuron-methyl | 4-ethoxy, 6-methyl (triazine) | Sulfonylurea (-SO₂NHC(O)NH) | ALS enzyme in plants |
Physicochemical Properties
Fluorination typically increases lipophilicity (logP) and resistance to oxidative metabolism. For example:
- This compound: Predicted logP ~1.8 (estimated via computational models), higher than non-fluorinated analogs.
- Metsulfuron-methyl : logP ~1.5; reduced lipophilicity due to methoxy groups .
Fluorinated Aromatic Derivatives
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane
This sulfide derivative shares the 3,6-difluoro substitution pattern but replaces the sulfonamide with a methyl sulfane group (-SMe) and adds a methoxymethoxy group. Key differences include:
- Reactivity : The sulfonamide group in this compound enables hydrogen bonding, enhancing solubility and target interaction, whereas the sulfide group lacks this capability.
- Applications : Sulfides like this are often intermediates in synthetic chemistry, whereas sulfonamides are more directly bioactive .
Mechanistic Insights from Fluorinated Nucleoside Analogs
Although structurally distinct, studies on 2',2'-difluorodeoxycytidine (dFdC) highlight the broader impact of fluorination on biological activity:
- Cellular Uptake : Fluorination enhances membrane permeability (e.g., dFdC’s 65% faster transport than ara-C) .
- Enzyme Interactions : Fluorinated analogs exhibit higher affinity for kinases (e.g., dFdC’s Km = 3.6 µM vs. ara-C’s Km = 8.8 µM for deoxycytidine kinase) .
- Metabolic Stability : dFdCTP’s biphasic elimination (t1/2 α = 3.9 h, t1/2 β >16 h) contrasts with ara-CTP’s rapid degradation (t1/2 = 0.7 h), suggesting fluorination prolongs intracellular retention .
These principles may extrapolate to this compound, where fluorine substituents could improve target binding and persistence in biological systems.
Q & A
Q. What are the common synthetic routes for preparing 3,6-Difluoro-2-methylbenzenesulfonamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically begins with substituted benzenesulfonyl chloride derivatives. For example, fluorination and methylation steps can be introduced via electrophilic aromatic substitution or directed ortho-metalation. Key steps include:
- Sulfonylation : Reacting a fluorinated benzene derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Ammonolysis : Treating the sulfonyl chloride intermediate with ammonia or amines to form the sulfonamide group.
- Halogenation/Methylation : Fluorine and methyl groups are introduced using reagents like HF/pyridine (for fluorination) or methyl halides (for methylation), with careful control of temperature and stoichiometry to avoid over-substitution . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting catalysts (e.g., Lewis acids) to enhance regioselectivity.
Q. How can this compound be detected and quantified in environmental samples?
Methodological Answer: Analytical methods include:
- Liquid-Liquid Microextraction (LLME) : Efficiently isolates the compound from aqueous matrices using organic solvents (e.g., dichloromethane) at controlled pH .
- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection (λ = 254–270 nm) or mass spectrometry for quantification. A C18 column with a mobile phase of acetonitrile/water (60:40 v/v) is recommended .
- Calibration : Use internal standards (e.g., deuterated sulfonamides) to correct for matrix effects in complex samples like soil or biological fluids.
Q. What is the role of the sulfonamide group in the biological activity of this compound?
Methodological Answer: The sulfonamide (-SO₂NH₂) group acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase IX). This group enhances solubility and bioavailability by increasing polarity. In anticancer studies, sulfonamides inhibit tumor-associated enzymes via competitive binding, as seen in oxazole-sulfonamide hybrids .
Advanced Research Questions
Q. How do fluorine substituents influence the electronic properties and reactivity of this compound in medicinal chemistry applications?
Methodological Answer: Fluorine’s electronegativity induces strong electron-withdrawing effects, which:
- Modulate pKa : Lower the sulfonamide’s acidity (pKa ~8–10), enhancing membrane permeability.
- Enhance Binding Affinity : Fluorine’s small size allows precise van der Waals interactions with hydrophobic enzyme pockets (e.g., β-lactamase active sites) .
- Steric Effects : The 3,6-difluoro arrangement minimizes steric hindrance, favoring planar binding conformations. Computational studies (DFT) are recommended to map electrostatic potential surfaces .
Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., monofluoro vs. difluoro derivatives) to identify critical substituents .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers due to assay variability .
Q. How can crystal engineering principles be applied to design cocrystals of this compound for enhanced pharmaceutical properties?
Methodological Answer: Cocrystals can improve solubility and stability via supramolecular synthons:
- Synthon Selection : The sulfonamide N-H group forms R₂²(8) hydrogen bonds with carbonyl acceptors (e.g., lactams), as observed in sulfonamide-lactam cocrystals .
- Coformer Screening : Test GRAS (Generally Recognized as Safe) coformers like nicotinamide or caffeine.
- X-Ray Diffraction : Validate cocrystal formation by analyzing unit cell parameters and hydrogen-bond motifs .
Q. What are the dominant degradation pathways of this compound in microbial systems, and how do substituents affect these pathways?
Methodological Answer: Microbial degradation involves:
- Sulfonamide Cleavage : Enzymatic hydrolysis of the S-N bond by sulfonamide hydrolases, producing fluorinated aniline derivatives .
- Defluorination : Anaerobic microbes (e.g., Pseudomonas spp.) catalyze reductive defluorination, influenced by methyl group steric effects .
- Metabolite Profiling : Use LC-QTOF-MS to identify intermediates and assess persistence in soil/water systems.
Q. Tables for Key Data
| Synthetic Step | Reagents/Conditions | Key Optimization Parameters | Reference |
|---|---|---|---|
| Sulfonylation | Chlorosulfonic acid, 0–5°C | Temperature control to avoid di-substitution | |
| Fluorination | HF/pyridine, 80°C, 12h | Stoichiometric excess of fluorinating agent | |
| Ammonolysis | NH₃ (g), THF, 25°C | Reaction time (24–48h) |
| Analytical Method | Detection Limit (LOD) | Recovery Rate (%) | Reference |
|---|---|---|---|
| LLME-HPLC | 0.1 µg/L | 85–92% (water matrices) | |
| Microbial Bioassay | 5 µg/L | 78–85% (milk/biofluids) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
